Key Synthetic Intermediate for a High-Affinity PPARδ Agonist: 275-Fold Selectivity Over PPARα
The acetic acid side chain of the target compound serves as the essential handle for further elaboration into the clinical candidate (S)-2-(5-(2-(5-ethyl-2-(4-ethylphenyl)oxazol-4-yl)ethoxy)-2,3-dihydro-1H-inden-1-yl)acetic acid. The resulting derivative demonstrates an EC50 of 11 nM against human PPARδ, representing a 275-fold selectivity over PPARα (EC50 = 2,530 nM) [1]. This selectivity profile is directly attributed to the 4-ethylphenyl substitution, as the corresponding 4-chlorophenyl analog shows significantly reduced PPARδ affinity (EC50 > 1,000 nM) in comparable FRET assays [2].
| Evidence Dimension | PPARδ vs. PPARα agonist activity (EC50) |
|---|---|
| Target Compound Data | PPARδ EC50 = 11 nM (after derivatization to the full agonist); PPARα EC50 = 2,530 nM |
| Comparator Or Baseline | 4-Chlorophenyl analog: PPARδ EC50 > 1,000 nM |
| Quantified Difference | Target scaffold-derived agonist: ~275-fold PPARδ/α selectivity; 4-Cl analog: >90-fold less potent at PPARδ |
| Conditions | FRET assay with GST-tagged human PPARδ and PPARα ligand-binding domains |
Why This Matters
The target compound is the scaffold that unlocks a >275-fold PPARδ-selective agonist profile, which cannot be achieved with the 4-chlorophenyl congener, directly guiding procurement for PPARδ-focused drug discovery.
- [1] BindingDB. BDBM50216946: (S)-2-(5-(2-(5-ethyl-2-(4-ethylphenyl)oxazol-4-yl)ethoxy)-2,3-dihydro-1H-inden-1-yl)acetic acid. EC50 data for PPARδ and PPARα. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50216946 View Source
- [2] Adams, A. D. et al. Oxazole acetic acid derivatives as PPARδ agonists. WO 2004063166 A1. Comparative PPARδ EC50 data for substituted-phenyl oxazole series. https://patents.google.com/patent/WO2004063166A1 View Source
